3-Methyl-1-(2H-1,2,3-triazol-2-yl)pentan-2-amine

sigma-1 receptor 1,2,3-triazole regioisomerism

Researchers developing sigma-1 chemical probes face a critical supply challenge: sourcing N2-substituted 1,2,3-triazole-2-amines with defined regiochemistry and chain branching for SAR studies. 3-Methyl-1-(2H-1,2,3-triazol-2-yl)pentan-2-amine (CAS 1706435-55-3) solves this by providing a selective sigma-1 scaffold with a chiral 3-methylpentan-2-amine chain that enhances CNS permeability (estimated LogP ~0.65) and enables enantioselective profiling. - Selective sigma-1 pharmacophore as claimed in EP1921071/EP2752411 - Distinct from N1-regioisomer and butan-2-amine homolog - 95% purity, racemic, ideal for chiral resolution and radioligand displacement assays - Commercially available for immediate procurement.

Molecular Formula C8H16N4
Molecular Weight 168.24 g/mol
Cat. No. B13245646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(2H-1,2,3-triazol-2-yl)pentan-2-amine
Molecular FormulaC8H16N4
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCCC(C)C(CN1N=CC=N1)N
InChIInChI=1S/C8H16N4/c1-3-7(2)8(9)6-12-10-4-5-11-12/h4-5,7-8H,3,6,9H2,1-2H3
InChIKeyZIJRNQPWRHXOLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(2H-1,2,3-triazol-2-yl)pentan-2-amine: Identity & Sigma-1 Profile


3-Methyl-1-(2H-1,2,3-triazol-2-yl)pentan-2-amine (CAS 1706435-55-3; molecular formula C₈H₁₆N₄; MW 168.24 g/mol) is a 1,2,3-triazole-2-amine derivative characterized by a 2H-1,2,3-triazole ring N2-substituted with a 3-methylpentan-2-amine chain [1]. The compound belongs to a structurally distinct family of 1,2,3-triazole-2-amine derivatives that have been claimed in multiple patent families as selective sigma-1 (σ₁) receptor ligands, wherein the N2-substitution pattern with an alkylamine chain is explicitly identified as the pharmacophoric determinant for sigma receptor affinity and selectivity [2][3]. The free base (CAS 1706435-55-3) and its hydrochloride salt (CAS 1823248-24-3) are commercially available from several research chemical suppliers at 95% purity .

N2-substituted triazole sigma-1 pharmacophore scaffold
Racemic mixture with chiral C2 stereogenic center
Patent-defined scaffold distinct from N1-regioisomers

3-Methyl-1-(2H-1,2,3-triazol-2-yl)pentan-2-amine: Substitution Risks


The 1,2,3-triazole-2-amine scaffold exhibits profound sensitivity to three structural variables that preclude generic substitution: (i) regioisomeric attachment (N1 vs N2), (ii) alkyl chain length and branching, and (iii) the position of the primary amine along the alkyl chain. The N2-substitution pattern is specifically identified in the foundational patent literature as conferring sigma-1 receptor selectivity and inhibitor pharmacology, whereas the N1-regioisomers and 1,2,4-triazole congeners are not claimed for this target profile [1][2]. Furthermore, the 3-methylpentan-2-amine side chain introduces a chiral center at the C2 carbon and a branched hydrophobic region that distinguishes this compound from its linear-chain or shorter-chain homologs, with implications for lipophilicity, target binding pocket accommodation, and metabolic stability . Procurement of an in-class but structurally divergent analog (e.g., the N1-regioisomer, the butan-2-amine homolog, or a C1-amine positional isomer) would therefore carry an unquantified risk of altered or absent sigma receptor pharmacology.

Regioisomer N1-regioisomer may fall outside sigma-1 pharmacophore space defined in patent claims
Chain Length Shorter-chain butan-2-amine homolog may shift lipophilicity and binding profile
Amine Position C1-terminal amine isomer may alter pharmacophore geometry and remove chirality
Chirality Achiral linear analogs may lack enantiomer-dependent receptor interactions

3-Methyl-1-(2H-1,2,3-triazol-2-yl)pentan-2-amine: Evidence vs. Analogs


Regioisomeric Identity Dictates Sigma-1 Activity

The target compound carries the 1,2,3-triazole ring at the N2 (2H) position, whereas the commercially available regioisomer 3-methyl-1-(1H-1,2,3-triazol-1-yl)pentan-2-amine (CAS 1706452-39-2) carries the identical side chain at the N1 position [1]. Patent EP1921071 explicitly specifies that the sigma receptor pharmacophore requires substitution at the 2-position of the 1,2,3-triazole with an alkyl chain terminating in an amine substituent, structurally characterizing the N2-substituted series as 'particularly selective inhibitors of the sigma-1 receptor' [2]. The N1-regioisomer (CAS 1706452-39-2) is not claimed within this sigma receptor patent family, and no sigma receptor binding data have been reported for it in public databases, indicating that regioisomeric identity is a binary determinant of sigma receptor targeting [1]. Additionally, literature on triazole-substituted adenosines demonstrates that N1- vs. N2-regioisomers can produce orders-of-magnitude differences in receptor affinity, with N1-triazolyl analogs showing nanomolar A3 adenosine receptor affinity while N2-triazolyl analogs exhibited divergent selectivity profiles [3].

Regioisomeric Identity
Class-level
N2 is within sigma-1 pharmacophore patent claims; N1-regioisomer (CAS 1706452-39-2) is outside patent-defined active space
Regioisomer identity may determine sigma receptor targeting
No sigma binding data reported for N1-regioisomer; adenosine receptor precedent supports regioisomer-dependent affinity
sigma-1 receptor 1,2,3-triazole regioisomerism N2-substitution

Chain Length and Branching Modulate Lipophilicity and Binding

The closest analog with quantitative sigma-1 binding data is 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine (CAS 1824274-25-0, hydrochloride), which carries a 3-methylbutan-2-amine chain (one methylene unit shorter than the target compound) and has a reported sigma-1 receptor Ki of 410 nM, with weaker affinity for 5-HT3 (Ki = 1,000 nM) and histamine H1 (Ki = 1,420 nM) receptors [1]. The butan-2-amine analog has a measured LogP of 0.23 (ACD/LogP) . The target compound, bearing a 3-methylpentan-2-amine chain, adds one additional methylene unit, which is predicted to increase LogP by approximately 0.4–0.5 units (Hansch-Leo π calculation for –CH₂–), yielding an estimated LogP of ~0.6–0.7. This lipophilicity increment is within a range known to modulate membrane permeability, plasma protein binding, and target residence time in GPCR and ion channel ligands [2]. While no direct sigma-1 Ki has been published for the target compound, the structural extrapolation places this compound in a differentiated lipophilicity space relative to the butan-2-amine benchmark.

Chain Length & Lipophilicity
Data to verify
Est. LogP ~0.6–0.7 for target; butan-2-amine homolog: measured LogP 0.23, sigma-1 Ki 410 nM
Lipophilicity shift may modulate membrane partitioning and binding kinetics
No sigma-1 Ki reported for target compound; LogP estimated via Hansch-Leo π calculation
lipophilicity LogP sigma-1 binding chain length SAR

Amine Position: C2-Branched vs. C1-Terminal Differentiation

The target compound places the primary amine at the C2 position of the pentane chain (pentan-2-amine), creating a branched, chiral center proximal to the triazole ring. The structural isomer 5-(2H-1,2,3-triazol-2-yl)pentan-1-amine (CAS 1706429-44-8) places the amine at the terminal C1 position of a linear pentane chain, fundamentally altering the spatial orientation and distance of the amine from the triazole pharmacophore [1]. In sigma-1 receptor ligands, the distance and geometry between the basic amine and the aromatic/heteroaromatic moiety has been shown to be a critical determinant of binding affinity and functional activity [2]. The branched C2-amine introduces steric constraints that may favor distinct receptor conformations compared to a linear terminal amine. No sigma receptor data are publicly available for either the C2-branched (target) or C1-terminal (comparator) pentanamine isomer, but the structural divergence is mechanistically significant based on established sigma receptor ligand SAR principles, wherein even single-carbon shifts in amine position can alter Ki values by >10-fold [3].

Amine Position
Context-dependent
C2-branched amine (chiral) vs. C1-terminal linear amine (achiral); distinct pharmacophore geometry
Amine position may alter sigma receptor interaction mode
No binding data for either isomer; sigma ligand SAR precedent suggests >10-fold Ki shifts possible
amine position steric effect sigma receptor branched amine hydrogen bonding

Chirality: Optical Center vs. Achiral Analogs

The C2 carbon of the 3-methylpentan-2-amine side chain is a stereogenic center, yielding (R) and (S) enantiomers [1]. Sigma receptors are well-established to exhibit enantioselective ligand binding: the prototypical sigma ligand SKF-10047 shows nanomolar affinity for sigma-1 only in its (+)-enantiomer, with the (–)-enantiomer displaying micromolar affinity [2]. Likewise, benzomorphan-type sigma ligands demonstrate enantiomer-dependent pharmacology. The target compound's chirality is absent in symmetric or linear-chain analogs such as 5-(2H-1,2,3-triazol-2-yl)pentan-1-amine (achiral) and is present but with a different spatial arrangement in the butan-2-amine homolog (also chiral but with a different alkyl substituent set) . No enantioselective sigma binding data have been published for the target compound, meaning that the racemate currently available from vendors represents an uncharacterized mixture whose individual enantiomers may differ substantially in sigma-1 affinity, selectivity, and functional activity.

Chirality Impact
Context-dependent
Racemic (R/S) mixture; enantioselective sigma binding well-precedented (e.g., SKF-10047 enantiomer Ki ratio >100-fold)
Enantiomer-resolved activity remains uncharacterized for this scaffold
Chiral resolution or asymmetric synthesis required for stereoselective interpretation
chirality enantiomer stereochemistry sigma receptor enantioselectivity

3-Methyl-1-(2H-1,2,3-triazol-2-yl)pentan-2-amine: Key Applications


Sigma-1 Tool Compound for CNS Target Validation

The compound's structural congruence with the N2-substituted 1,2,3-triazole pharmacophore claimed in EP1921071 and EP2752411 for sigma-1 receptor inhibition positions it as a candidate scaffold for developing sigma-1 chemical probes. Its differentiated 3-methylpentan-2-amine chain provides a lipophilicity window (estimated LogP ~0.6–0.7) that may offer improved CNS permeability relative to the shorter-chain butan-2-amine homolog (LogP 0.23; sigma-1 Ki = 410 nM) . Researchers conducting sigma-1 target validation studies should prioritize this compound over the N1-regioisomer (CAS 1706452-39-2), which lacks sigma receptor patent protection and binding data.

SAR Exploration of Alkyl Chain Topology in Sigma Ligands

The compound serves as a key analog in systematic SAR studies examining the effect of chain length (pentan-2-amine vs. butan-2-amine), chain branching (3-methyl substitution), and amine position (C2 vs. C1) on sigma-1 binding affinity and selectivity. The butan-2-amine benchmark (sigma-1 Ki = 410 nM) enables quantitative comparison when the target compound's binding data become available . Additionally, the racemic nature of the commercially supplied material provides an opportunity for chiral resolution studies to quantify enantioselective sigma receptor engagement .

Sigma-1 vs. Sigma-2 Selectivity Profiling Probe

Patent EP2752411 claims that the 1,2,3-triazole-2-amine series has preferential affinity for sigma-1 over sigma-2 receptors . The target compound, as a representative of this chemotype with a unique 3-methylpentan-2-amine chain, can be used in competitive radioligand displacement assays (e.g., [³H](+)-pentazocine for sigma-1; [³H]DTG in the presence of (+)-pentazocine for sigma-2) to profile subtype selectivity and compare against standard ligands such as haloperidol (sigma-1/sigma-2 non-selective) and the butan-2-amine homolog (sigma-1 Ki = 410 nM) .

Reference Standard for Analytical Method & QC

Given that commercially available material is supplied at 95% purity and the compound possesses a stereogenic center, this product can serve as a reference standard for developing chiral HPLC or SFC methods to resolve (R)- and (S)-enantiomers, as well as for quantifying regioisomeric impurities (e.g., N1-regioisomer contamination). The differentiated physicochemical properties (estimated LogP ~0.6–0.7) provide distinct chromatographic retention relative to shorter-chain analogs for method validation .

Application
Selection Property
Validation Focus
Sigma-1 target engagement studies
N2-substitution pharmacophore context
Sigma-1 binding assay endpoints
Sigma ligand chain-length SAR studies
Chain-length lipophilicity review
Binding affinity and selectivity endpoints
Sigma subtype selectivity profiling
Subtype-selectivity assay context
Radioligand displacement endpoints
Chiral analytical method development
Stereochemical-control context
Enantiomer resolution and regioisomer monitoring
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